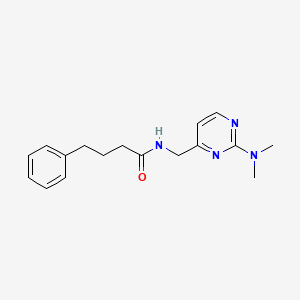

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide

Description

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a dimethylamino group at the 2-position and a methyl-linked 4-phenylbutanamide moiety. The dimethylamino group enhances solubility in acidic environments, while the phenylbutanamide chain may contribute to hydrophobic interactions with biological targets .

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-21(2)17-18-12-11-15(20-17)13-19-16(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAMSFGAOYENFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide typically involves the following steps:

-

Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

-

Introduction of the Dimethylamino Group: : The dimethylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrimidine intermediate with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon.

-

Attachment of the Phenylbutanamide Moiety: : The final step involves the coupling of the pyrimidine intermediate with 4-phenylbutanoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanoic acid.

Reduction: Formation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanol.

Substitution: Formation of N-((2-(iodopyrimidin-4-yl)methyl)-4-phenylbutanamide.

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European patent (EP 4 374 877 A2, 2024) describes pyrimidine-based compounds with amide linkages, such as 7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide. Key differences include:

- Core Modifications : The patent compound features a diazaspirodecene scaffold, whereas the target molecule uses a simpler pyrimidine ring.

- Substituents : Trifluoromethyl groups and fluorinated benzyl chains in the patent compound enhance lipophilicity and metabolic stability compared to the phenylbutanamide group in the target molecule.

- Functionality: The target compound lacks spirocyclic systems but retains a dimethylamino-pyrimidine motif, which may simplify synthesis while retaining target affinity .

Pharmacopeial Butanamide Derivatives

Pharmacopeial Forum (2017) lists stereoisomeric butanamide derivatives (e.g., compounds m, n, o) with tetrahydropyrimidin-1(2H)-yl groups and dimethylphenoxy acetamido side chains. Key contrasts include:

- Bioactivity: The dimethylphenoxy and hydroxy groups in pharmacopeial compounds suggest protease or peptidase inhibition, whereas the target’s dimethylamino-pyrimidine may favor kinase interactions.

- Solubility : The hydroxy and acetamido groups in pharmacopeial compounds improve aqueous solubility compared to the target’s hydrophobic phenylbutanamide chain .

Sulfamoyl-Containing Pentanamide Analogues

A 2019 study in the Journal of Engineering and Applied Sciences details 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53). Differences include:

- Functional Groups: The sulfamoyl and isoindolinone groups in the journal compound introduce hydrogen-bonding and electron-withdrawing effects, contrasting with the target’s dimethylamino-pyrimidine.

- Aromatic Systems: The journal compound uses pyridine or pyrimidin-2-yl sulfamoyl groups, which may reduce basicity compared to the dimethylamino-pyrimidin-4-yl group in the target molecule.

- Applications : Sulfamoyl groups are historically associated with antimicrobial activity, whereas the target’s structure aligns more with kinase inhibitors .

Comparative Data Table

| Compound Name / Feature | Molecular Weight | Key Functional Groups | Solubility Profile | Putative Biological Activity |

|---|---|---|---|---|

| Target Compound | ~341.4* | Dimethylamino-pyrimidine, phenylbutanamide | Moderate (lipophilic) | Kinase inhibition |

| Patent Compound (EP 4 374 877) | ~800–850* | Trifluoromethyl, diazaspirodecene | High (fluorinated) | Kinase/protease inhibition |

| Pharmacopeial Compound m | ~650–700* | Tetrahydropyrimidinyl, dimethylphenoxy | High (polar groups) | Protease modulation |

| Journal Compound (2019) | 493.53 | Sulfamoyl, isoindolinone | Low (crystalline) | Antimicrobial |

*Estimated based on structural analysis.

Key Research Findings

- Synthetic Accessibility : The target compound’s lack of stereocenters and spirocyclic systems simplifies synthesis compared to pharmacopeial and patent analogues .

- Target Selectivity: The dimethylamino-pyrimidine motif may offer better kinase selectivity than sulfamoyl-containing analogues, which often exhibit broader off-target effects .

- ADME Profile : The phenylbutanamide chain likely enhances metabolic stability over the fluorinated patent compounds but may reduce solubility compared to hydroxy-substituted pharmacopeial derivatives .

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 2-(dimethylamino)pyrimidine with 4-phenylbutanoic acid derivatives, followed by amide formation. The detailed synthetic pathway is crucial for understanding the compound's biological properties and optimizing its efficacy.

Synthetic Route Example

-

Starting Materials :

- 2-(Dimethylamino)pyrimidine

- 4-Phenylbutanoic acid

- Coupling reagents (e.g., EDC, DMAP)

-

Procedure :

- React the pyrimidine derivative with the acid in the presence of coupling agents.

- Purify the resulting product through recrystallization or chromatography.

This compound exhibits its biological activity primarily through modulation of various biochemical pathways. It has been noted for its potential as an anti-inflammatory agent, particularly in inhibiting cytokine production and reducing inflammatory responses.

In Vitro Studies

Recent studies have shown that this compound can significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells when induced by lipopolysaccharides (LPS) . The effective concentration for these activities was reported at around 5 μM, indicating a promising therapeutic window.

In Vivo Studies

In vivo models have demonstrated that this compound can ameliorate symptoms associated with acute lung injury (ALI) by reducing inflammation and improving lung function metrics . These findings suggest potential applications in treating respiratory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of this compound. Modifications to the pyrimidine and phenyl groups can significantly influence its potency and selectivity.

Key Findings from SAR Studies

- Pyrimidine Substituents : Variations in the dimethylamino group have shown to affect solubility and receptor binding affinity.

- Phenyl Modifications : Substituents on the phenyl ring can enhance anti-inflammatory activity; for instance, introducing electron-withdrawing groups has been correlated with increased potency .

Comparative Table of Variants

| Compound Variant | Structure Description | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Original | This compound | Anti-inflammatory | 5 |

| Variant A | N-(2-(diethylamino)pyrimidin-4-yl)methyl)-4-methylphenylbutanamide | Moderate activity | 15 |

| Variant B | N-(2-(dimethylamino)pyrimidin-6-yl)methyl)-3-fluorophenylbutanamide | High activity | 3 |

Case Study 1: Acute Lung Injury Model

In a controlled study involving animal models of ALI, treatment with this compound resulted in a significant reduction in lung edema and inflammatory cell infiltration compared to controls . The compound's mechanism involved downregulation of NF-kB signaling pathways.

Case Study 2: Cytokine Production Inhibition

A recent publication highlighted that this compound effectively inhibited LPS-induced IL-6 and IL-8 production in vitro, showcasing its potential as a therapeutic agent for inflammatory diseases . The study utilized enzyme-linked immunosorbent assays (ELISA) to quantify cytokine levels post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.